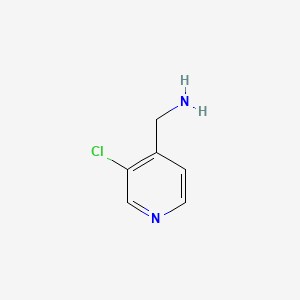

(3-Chloropyridin-4-YL)methanamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(3-chloropyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEMFCVTGBYCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680990 | |

| Record name | 1-(3-Chloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870063-65-3 | |

| Record name | 1-(3-Chloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Chloropyridin 4 Yl Methanamine

Established Synthetic Pathways for Chloropyridylmethanamines

The synthesis of chloropyridylmethanamines, including the target compound, often relies on well-established organic reactions. These methods typically involve the modification of a pre-existing pyridine (B92270) ring.

Nucleophilic Substitution Approaches Utilizing Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyridines. sci-hub.se The electron-deficient nature of the pyridine ring, particularly when a halogen is present, makes it susceptible to attack by nucleophiles. pearson.commdpi.com In the context of synthesizing (3-Chloropyridin-4-YL)methanamine, a common precursor would be a di-halogenated pyridine, such as 3-chloro-4-halopyridine. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with the order of reactivity often being F > Cl > Br > I, as the most electronegative halogen best stabilizes the intermediate Meisenheimer complex. sci-hub.se

A plausible synthetic route involves the reaction of a suitable 4-halopyridine with an aminating agent. For instance, a patent describes the synthesis of 4-alkanamine yl pyridines by reacting 4-chloropyridine (B1293800) hydrochloride salts with various alkanamines. google.com This approach, conducted under mild conditions, offers a direct pathway to the desired products. google.com The choice of solvent and the presence of a base are critical parameters in these reactions to facilitate the nucleophilic attack and neutralize the generated acid. sci-hub.se

Reductive Amination Strategies from Corresponding Carbonyl Compounds

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.org This two-step process, often performed in a single pot, involves the initial formation of an imine or enamine from the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the intermediate to the corresponding amine. wikipedia.orgtandfonline.com

To synthesize this compound via this route, the starting material would be 3-chloropyridine-4-carbaldehyde. This aldehyde can be reacted with ammonia (B1221849) or a protected amine source to form the corresponding imine, which is then reduced. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices in the laboratory. wikipedia.org Catalytic hydrogenation over platinum, palladium, or nickel is also a viable and greener alternative. wikipedia.org Borane-pyridine complex (BAP) has been identified as an effective and less toxic substitute for sodium cyanoborohydride in reductive aminations. tandfonline.comtandfonline.comrsc.org

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| 3-Chloropyridine-4-carbaldehyde | Ammonia | Sodium Borohydride | This compound |

| 3-Chloropyridine-4-carbaldehyde | Ammonium Acetate | Sodium Cyanoborohydride | This compound |

| 3-Chloropyridine-4-carbaldehyde | Ammonia | Catalytic Hydrogenation (e.g., Pd/C) | This compound |

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. nih.govwiley.com These reactions allow for the formation of C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. nih.govwiley.comresearchgate.net This methodology is particularly useful for the amination of challenging substrates like chloropyridines. wiley.com

For the synthesis of this compound, a suitable starting material would be a 4-substituted-3-chloropyridine where the 4-substituent can be converted to a methylamine (B109427) group. A more direct approach would involve the amination of a 4-(halomethyl)-3-chloropyridine. The success of these reactions often hinges on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. nih.govwiley.com For instance, the use of a palladium-xantphos complex has been shown to be highly effective for the selective amination of polyhalopyridines. nih.gov

Exploration of Novel and High-Yield Synthetic Routes for this compound

While established methods provide viable routes, research continues to focus on developing more efficient, high-yield, and scalable syntheses. A recent study detailed a high-yield synthesis of a quinazoline (B50416) derivative that involved a nucleophilic aromatic substitution as a key step, highlighting the ongoing optimization of such reactions. researchgate.netmdpi.com Although not directly for the target compound, the principles can be applied.

One potential high-yield strategy could involve the optimization of the reductive amination of 3-chloropyridine-4-carbaldehyde. The use of specific catalysts and reaction conditions can significantly improve yields and reduce side products. Another avenue for exploration is the development of novel catalytic systems for the direct C-H amination of 3-chloropicoline, which would represent a highly atom-economical approach.

Mechanistic Studies of Amination and Halogenation Reactions on the Pyridine Nucleus

The mechanism of nucleophilic aromatic substitution on the pyridine ring generally proceeds through an addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. pearson.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the initial nucleophilic attack. pearson.com In the case of amination, the amine acts as the nucleophile.

The halogenation of pyridines is more complex due to the electron-deficient nature of the ring, which makes it resistant to electrophilic aromatic substitution. nih.govchemrxiv.orgnih.gov Halogenation often requires harsh conditions or alternative strategies. nih.govchemrxiv.org One approach involves the use of pyridine N-oxides, which activates the ring towards electrophilic attack. nih.gov Another strategy is the use of designed phosphine reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.govchemrxiv.org Computational studies on this latter method suggest that the C-halogen bond formation occurs via an SNAr pathway. nih.gov

Derivatization Reactions of the Amine Functionality

The primary amine group of this compound is a versatile functional handle for further molecular elaboration. It can undergo a wide range of reactions to introduce diverse functionalities.

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form amides. This is a common strategy to introduce various substituents and build more complex molecules. wikipedia.org

Alkylation: Alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can sometimes be difficult to control and may result in over-alkylation. wikipedia.org Reductive amination with aldehydes or ketones provides a more controlled method for N-alkylation. wikipedia.org

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical compounds. wikipedia.org

Derivatization for Analytical Purposes: The primary amine can be derivatized with various reagents to facilitate its analysis, for example, by high-performance liquid chromatography (HPLC). Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with primary amines to form fluorescent or UV-active derivatives. mdpi.commdpi.com

| Derivatization Reaction | Reagent | Product Type |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Analytical Derivatization | NBD-Cl | Fluorescent NBD-amine adduct |

Selective Alkylation and Acylation Strategies

The primary amino group in this compound is a key handle for molecular elaboration through alkylation and acylation reactions. Achieving selectivity in these transformations is crucial for the synthesis of well-defined molecular architectures.

Alkylation:

Selective mono-N-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. However, strategies have been developed for the regioselective N-alkylation of similar heterocyclic scaffolds. For instance, in the case of the indazole scaffold, the use of a strong base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) has been shown to provide excellent regioselectivity for N-1 alkylation. d-nb.infobeilstein-journals.org This approach could potentially be adapted for the selective mono-alkylation of this compound. The reaction would proceed through the deprotonation of the primary amine to form a more nucleophilic amide anion, which would then react with an alkylating agent.

Another potential side reaction in the case of chloropyridines is the alkylation of the pyridine nitrogen. However, the primary aminomethyl group is generally more nucleophilic than the pyridine nitrogen, especially when the latter is deactivated by the electron-withdrawing chloro substituent. A serious side reaction in peptide synthesis on a Merrifield resin involves the N-alkylation of amino groups by residual chloromethyl groups on the resin, highlighting the susceptibility of amino groups to alkylation. nih.gov

Acylation:

Chemoselective N-acylation of amines in the presence of other nucleophilic groups is a well-established transformation. Due to the higher nucleophilicity of the amino group compared to alcohols or phenols, selective acylation of the amine can be readily achieved. nih.gov A variety of acylating agents can be employed, including acyl chlorides and anhydrides.

A green chemistry approach for the chemoselective acylation of amines in an aqueous medium using sodium dodecyl sulfate (B86663) (SDS) as a surfactant has been reported. organic-chemistry.org This method avoids the need for acidic or basic reagents and allows for the efficient acylation of amines in the presence of phenols and thiols. organic-chemistry.org Such a protocol could be highly effective for the selective N-acylation of this compound.

The table below summarizes representative conditions for selective N-alkylation and N-acylation based on analogous systems.

Table 1: Representative Conditions for Selective N-Alkylation and N-Acylation

| Transformation | Reagents and Conditions | Potential Product | Ref. |

|---|---|---|---|

| N-Alkylation | Alkyl halide, NaH, THF | N-Alkyl-(3-chloropyridin-4-yl)methanamine | d-nb.infobeilstein-journals.org |

| N-Acylation | Acyl chloride or anhydride, Et3N, CH2Cl2 | N-Acyl-(3-chloropyridin-4-yl)methanamine | nih.gov |

| N-Acylation (Aqueous) | Acetic anhydride, SDS, H2O | N-Acetyl-(3-chloropyridin-4-yl)methanamine | organic-chemistry.org |

Computational Chemistry and Theoretical Studies of 3 Chloropyridin 4 Yl Methanamine

Quantum Chemical Computations for Electronic Structure, Reactivity, and Conformation

Quantum chemical computations are fundamental in modern chemistry for predicting the electronic structure, reactivity, and conformation of molecules. These methods, rooted in quantum mechanics, provide a detailed understanding of molecular behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for calculating the energetic profiles of chemical reactions.

In a hypothetical DFT study of (3-Chloropyridin-4-YL)methanamine, the initial step would involve constructing the molecule's 3D structure. The geometry would then be optimized using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). nih.gov This process would yield the most stable conformation of the molecule and provide data on bond lengths, bond angles, and dihedral angles.

To illustrate, a DFT study on a related compound, (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, utilized the B3LYP/6-311G(d,p) level of theory for geometry optimization. The resulting optimized structure provided a foundation for further analysis of the molecule's properties.

Table 1: Illustrative Optimized Geometrical Parameters from a DFT Study on a Related Compound

| Parameter | Bond Length (Å) / Angle (°) |

| C-Cl | 1.745 |

| C-N (pyridine) | 1.378 |

| C-C (ring) | 1.402 |

| N-C-C (angle) | 123.5 |

| Cl-C-C (angle) | 118.9 |

Note: This data is for an analogous compound and is presented for illustrative purposes only.

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Surface Mapping

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the regions of a molecule that are rich or poor in electrons, which is vital for understanding intermolecular interactions and chemical reactivity.

For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO, and the energy gap. The MEP map would show negative potential regions (in red) around the nitrogen atom of the pyridine (B92270) ring and the amine group, indicating their susceptibility to electrophilic attack. Positive potential regions (in blue) would likely be found around the hydrogen atoms.

A computational study on (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one provides an example of FMO analysis.

Table 2: Illustrative Frontier Molecular Orbital Data for a Related Compound

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Note: This data is for an analogous compound and is presented for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can reveal the conformational landscape of a molecule, which is the collection of all its possible shapes and their relative energies. MD simulations are also instrumental in studying the interactions between a small molecule (ligand) and a protein, providing insights into binding modes and affinities.

For this compound, an MD simulation could explore its conformational flexibility, particularly the rotation around the bond connecting the aminomethyl group to the pyridine ring. If this molecule were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, helping to understand the binding mechanism and stability of the complex.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

DFT calculations are commonly employed for this purpose. For this compound, a computational study could predict the ¹H and ¹³C NMR chemical shifts and the IR vibrational frequencies. These theoretical values could then be compared with experimental data to validate the molecule's structure. For instance, a study on a halogen-substituted pyrazine-carboxamide used DFT to calculate its vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Related Compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3450 | 3435 |

| C=N stretch | 1620 | 1610 |

| C-Cl stretch | 780 | 775 |

Note: This data is for an analogous compound and is presented for illustrative purposes only.

Computational Investigation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the high-energy intermediates that connect reactants and products. This information is crucial for understanding reaction kinetics and for designing more efficient synthetic routes.

A computational investigation of a reaction involving this compound, for example, its synthesis or a subsequent transformation, would involve locating the transition state structure for each step of the reaction. The energy of these transition states would determine the reaction's activation energy and, consequently, its rate. A study on the synthesis of a copper complex with a 1,2,4-triazole (B32235) derivative utilized DFT to investigate the reaction mechanism.

Biological and Pharmacological Investigations of 3 Chloropyridin 4 Yl Methanamine and Analogs

Enzyme Inhibition Studies (e.g., Lysyl Oxidase-Like 2 (LOXL2) Inhibition by Positional Isomers)

The investigation of pyridin-4-ylmethanamine derivatives has revealed a promising class of LOXL2 inhibitors. nih.gov Studies have explored various substitutions on the pyridine (B92270) ring to understand the structure-activity relationship (SAR) and optimize inhibitory potency. nih.gov Among these, positional isomers of chloropyridin-4-yl)methanamine have been a key area of interest, with research demonstrating that the placement of the chlorine atom significantly impacts enzyme inhibition. nih.gov

Biochemical assays have been crucial in quantifying the inhibitory potency of these compounds against human LOXL2 (hLOXL2). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for several analogs.

A significant finding is that the positional isomer, (2-Chloropyridin-4-yl)methanamine (B121028), is a more potent inhibitor of LOXL2 than the parent compound, pyridin-4-ylmethanamine. nih.gov The 2-chloro isomer was identified as the most potent compound in a series of 2-substituted pyridine-4-ylmethanamines, with an IC50 value of 126 nM. nih.govmedchemexpress.com In contrast, the unsubstituted pyridin-4-ylmethanamine was a less effective inhibitor with an IC50 of 1.22 µM. nih.gov The presence of blood proteins can affect potency, as seen in a human whole blood LOXL2 assay where the IC50 for (2-Chloropyridin-4-yl)methanamine increased to 1.45 μM. nih.govmedchemexpress.com

| Compound | Assay Condition | hLOXL2 IC50 | Source |

|---|---|---|---|

| (2-Chloropyridin-4-yl)methanamine | Conditioned Culture Media (CCM) | 126 nM | nih.gov |

| (2-Chloropyridin-4-yl)methanamine | Human Whole Blood | 1.45 µM | nih.govmedchemexpress.com |

| Pyridin-4-ylmethanamine | Conditioned Culture Media (CCM) | 1.22 µM | nih.gov |

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target to minimize off-target effects. (2-Chloropyridin-4-yl)methanamine has been profiled against a panel of related copper-containing and non-LTQ-containing amine oxidases.

The compound has demonstrated noteworthy selectivity for LOXL2 over the closely related lysyl oxidase (LOX). nih.gov In an assay containing bovine serum albumin (BSA), (2-Chloropyridin-4-yl)methanamine showed a 31-fold selectivity for LOXL2 over LOX. medchemexpress.com Furthermore, it was found to be inactive against monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and semicarbazide-sensitive amine oxidase (SSAO) when tested at concentrations up to 30 μM. nih.govmedchemexpress.com This makes (2-Chloropyridin-4-yl)methanamine the first published small molecule inhibitor to be selective for LOXL2 over LOX. nih.gov

| Enzyme | Inhibitor | IC50 / Activity | Source |

|---|---|---|---|

| LOXL2 (+BSA) | (2-Chloropyridin-4-yl)methanamine | 190 nM | medchemexpress.com |

| LOX (+BSA) | (2-Chloropyridin-4-yl)methanamine | 5.91 µM | medchemexpress.com |

| MAO-A | (2-Chloropyridin-4-yl)methanamine | Inactive at 30 µM | medchemexpress.com |

| MAO-B | (2-Chloropyridin-4-yl)methanamine | Inactive at 30 µM | medchemexpress.com |

| SSAO | (2-Chloropyridin-4-yl)methanamine | Inactive at 30 µM | medchemexpress.com |

Cellular Bioactivity and Target Engagement Assessments (e.g., in Oncology Models)

The role of LOXL2 in promoting cancer progression has prompted investigations into the cellular effects of its inhibitors in oncology models. tandfonline.comnih.gov The analog (2-Chloropyridin-4-yl)methanamine hydrochloride has been used as a specific LOXL2 inhibitor to explore its anti-cancer potential in cervical cancer cell lines. tandfonline.comnih.gov

The anti-proliferative efficacy of (2-Chloropyridin-4-yl)methanamine hydrochloride was evaluated in the human cervical cancer cell lines HeLa and SiHa. tandfonline.com The compound demonstrated cytotoxic effects, with determined IC50 values in the micromolar range. tandfonline.com These findings indicate that the inhibition of LOXL2 can suppress the viability of these cancer cells. tandfonline.com

| Cell Line | Compound | Anti-Proliferative IC50 | Source |

|---|---|---|---|

| HeLa | (2-Chloropyridin-4-yl)methanamine hydrochloride | 246.91 µM | tandfonline.com |

| SiHa | (2-Chloropyridin-4-yl)methanamine hydrochloride | 465.25 µM | tandfonline.com |

LOXL2 is known to play a pivotal role in carcinogenesis, partly through its induction of the epithelial-mesenchymal transition (EMT). tandfonline.comnih.gov EMT is a cellular process where epithelial cells lose their characteristics and acquire a migratory, mesenchymal phenotype, which is crucial for cancer invasion and metastasis. tandfonline.comnih.gov

Studies have confirmed that overexpression of LOXL2 enhances the malignant capabilities of cervical cancer cells, including proliferation, invasion, and migration, by mediating EMT. tandfonline.comnih.gov Crucially, the application of the small molecule inhibitor (2-Chloropyridin-4-yl)methanamine hydrochloride was shown to significantly decrease the invasive ability of cervical cancer cells by reversing the process of LOXL2-induced EMT. tandfonline.comnih.gov This suggests that the anti-cancer effects of the compound are directly linked to its ability to modulate this key developmental pathway. tandfonline.comnih.gov

Interaction Profiling with Other Relevant Biological Targets (e.g., Receptors, Transporters)

To assess the potential for drug-drug interactions, (2-Chloropyridin-4-yl)methanamine hydrochloride has been profiled for its inhibitory activity against key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. In these assays, the compound was tested against CYPs 3A4, 2C9, and 2D6. medchemexpress.com The results showed that in each case, the IC50 value was greater than 30 μM, indicating a low potential for inhibition of these major drug-metabolizing enzymes. medchemexpress.com

Further interaction profiling of (3-Chloropyridin-4-YL)methanamine or its potent 2-chloro analog against a broader range of biological targets such as other receptors and transporters is not extensively detailed in the reviewed scientific literature.

Anti-Mycobacterial Activity and Broader Antimicrobial Potential of Related Pyridine Derivatives

The pyridine scaffold is a crucial pharmacophore in the development of new antimicrobial agents, with numerous derivatives demonstrating significant activity against a range of pathogens, including the resilient Mycobacterium tuberculosis. Research into substituted pyridines has yielded compounds with potent anti-mycobacterial effects and a broad spectrum of antimicrobial action.

Anti-Mycobacterial Activity

Several classes of pyridine derivatives have shown promise as anti-tuberculosis agents. For instance, 2,4-disubstituted pyridine derivatives have been identified as effective bactericidal agents against M. tuberculosis, including strains located intracellularly within human macrophages and those forming biofilms. frontiersin.orgnih.gov Notably, certain 4-substituted picolinohydrazonamides with hydrophilic cyclic amines exhibit potent in vitro anti-mycobacterial activity at concentrations below 1 μg/mL. frontiersin.org

Imidazo[1,2-a]pyridine-3-carboxamides represent another class of highly potent anti-TB agents. nih.govacs.org A number of compounds in this series have demonstrated minimum inhibitory concentrations (MICs) at the nanomolar level against replicating M. tuberculosis. nih.govplos.org Some of these derivatives have also shown remarkable activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis, in some cases surpassing the potency of clinical candidates like PA-824. nih.gov The antimicrobial activity of these compounds is not limited to mycobacteria, with some showing selectivity for mycobacteria over other bacterial species and fungi. acs.org

Furthermore, derivatives of 7-(pyridine-4-yl)-indolizine have been synthesized and evaluated for their anti-mycobacterial properties. nih.govtandfonline.comnih.govtandfonline.comresearchgate.net A number of these compounds displayed significant activity against M. tuberculosis H37Rv in aerobic conditions. The most active compounds from this series have also demonstrated efficacy against both replicating and non-replicating M. tuberculosis, possess a bactericidal mechanism of action, and are active against drug-resistant strains. nih.govtandfonline.com

The well-known anti-tuberculosis drug isoniazid (B1672263) is a pyridine-4-carbohydrazide, and research continues into new derivatives of this scaffold. mdpi.comnih.govrsc.orgcmjpublishers.com By linking pyridine-4-carbohydrazide with other antimicrobial agents, novel mutual bioactive amides have been created. Many of these derivatives show potent anti-mycobacterial activity, with MIC values as low as ≤0.25 μM, outperforming isoniazid, particularly those with diphenyl (thio)ether and biphenyl (B1667301) moieties. nih.govrsc.org These compounds have also shown effectiveness against M. kansasii and MDR strains of M. tuberculosis at higher concentrations. nih.govrsc.org

Table 1: Anti-mycobacterial and Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Specific Derivative/Substituent | Organism | MIC | Reference |

| 2,4-Disubstituted Pyridine | 4-substituted picolinohydrazonamides | Mycobacterium tuberculosis | <1 µg/mL | frontiersin.org |

| Imidazo[1,2-a]pyridine-3-carboxamide | Compound 9 (6-methyl analog) | Mycobacterium tuberculosis H37Rv | 0.004 µM | nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamide | Compound 18 | Mycobacterium tuberculosis H37Rv | ≤0.006 µM | nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamide | N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759) | Mycobacterium tuberculosis | ≤0.006 µM | plos.org |

| Pyridine-4-carbohydrazide Analog | Diphenyl (thio)ethers and biphenyl analogues | Mycobacterium tuberculosis | ≤0.25 µM | nih.govrsc.org |

| Pyridine-4-carbohydrazide Analog | Diphenyl (thio)ethers and biphenyl analogues | Mycobacterium kansasii | ≤1 µM | nih.govrsc.org |

| Pyridine Derivative | 2-cyanomethylthiopyridine-4-carbonitrile (7) | Mycobacterium kansasii | 4-8 µmol/l | nih.gov |

Broader Antimicrobial Potential

The antimicrobial activity of pyridine derivatives extends beyond mycobacteria. For example, while some pyridine-4-carbohydrazide derivatives show selectivity for mycobacteria, others exhibit broader activity. nih.govrsc.org Functionally substituted pyridine carbohydrazides have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com Similarly, certain 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have shown antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov The antifungal activities of some of these pyridine derivatives have been found to be relatively low. nih.gov

Metabolic Fate and Biotransformation Pathways (e.g., as a metabolite of specific xenobiotics for related compounds)

The metabolic fate of xenobiotics, including pyridine derivatives, is a critical determinant of their therapeutic efficacy and potential toxicity. The biotransformation of these compounds typically occurs in two phases. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, which are then conjugated with endogenous molecules in Phase II reactions to facilitate excretion. nih.gov

While specific metabolic data for this compound is not available, the biotransformation pathways of structurally related compounds, such as 4-aminopyridine (B3432731) (dalfampridine), provide insights into its likely metabolic fate. nih.govnih.govpensoft.nettandfonline.comebi.ac.uk

Studies in humans have shown that the metabolism of 4-aminopyridine is limited, with the majority of the compound being excreted unchanged. nih.govnih.gov The primary metabolic pathway involves a two-step process. The initial step is the hydroxylation of the pyridine ring, followed by a Phase II conjugation reaction. nih.gov

Phase I Metabolism: Hydroxylation

The hydroxylation of 4-aminopyridine to 3-hydroxy-4-aminopyridine is the principal Phase I metabolic reaction. nih.govnih.gov This oxidation is catalyzed by the cytochrome P450 enzyme system, with studies suggesting that CYP2E1 is a major enzyme responsible for this transformation. nih.govpensoft.net It is plausible that this compound undergoes a similar CYP-mediated hydroxylation on the pyridine ring. The presence of a chlorine atom on the pyridine ring may influence the position of hydroxylation.

Phase II Metabolism: Sulfation

Following hydroxylation, the resulting 3-hydroxy-4-aminopyridine undergoes Phase II conjugation. The major metabolite identified in humans is 3-hydroxy-4-aminopyridine sulfate (B86663), indicating that sulfation is a key pathway in its elimination. nih.govnih.gov This conjugation reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the hydroxylated metabolite, increasing its water solubility and facilitating its excretion. hyphadiscovery.com It is therefore anticipated that a hydroxylated metabolite of this compound would also be a substrate for sulfation. The formation of sulfate conjugates is a common pathway for the metabolism of various xenobiotics containing hydroxyl groups. hyphadiscovery.comnih.gov

Structure Activity Relationship Sar Studies for 3 Chloropyridin 4 Yl Methanamine Derivatives

Elucidation of the Impact of Substituent Position on the Pyridine (B92270) Ring on Biological Activity

The position of substituents on the pyridine ring of (3-Chloropyridin-4-YL)methanamine analogs has a profound effect on their biological activity. Research has shown that even minor positional changes of a functional group can lead to significant variations in potency and efficacy.

For instance, in a series of pyridine derivatives investigated for their inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), the placement of the aminomethyl group was found to be critical. nih.gov Pyridines with an aminomethyl moiety in the β-position relative to the ring nitrogen (as in the 3-aminomethyl-pyridines) demonstrated notable activity, with IC50 values below 50 μM. nih.gov In contrast, their regioisomers with the aminomethyl group in the α-position (2-aminomethyl-pyridines) exhibited significantly weaker inhibitory activity, with IC50 values exceeding 50 μM. nih.gov This highlights the stringent spatial requirements of the enzyme's active site.

Furthermore, studies on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents revealed that substituents on the 7-(2-pyridylmethylamine) portion significantly influenced activity. mdpi.com Analogs with substituents at the 6'-position of the pyridine ring, ortho to the nitrogen, were generally less active than those with substituents at the 4' or 5'-positions. mdpi.com Specifically, compounds bearing strong electron-donating groups at the 4'-position, such as an N-morpholine derivative, displayed excellent inhibitory activity against Mycobacterium tuberculosis. mdpi.com This suggests that the electronic properties and steric bulk of substituents, dictated by their position on the pyridine ring, are key determinants of biological activity.

In another example involving PPARγ modulators, the introduction of substituents on a 3- or 4-pyridyl group was explored. nih.gov While unsubstituted 3-pyridine analogs showed poor agonist potency, the addition of methoxy (B1213986) groups at the 4- or 5-positions enhanced in vitro potency. nih.gov However, a 2-methoxy group did not confer high potency. nih.gov This again underscores the sensitivity of biological targets to the precise placement of functional groups on the pyridine scaffold.

| Compound Class | Position of Aminomethyl Group | Inhibitory Activity (IC50) |

| 3-Aminomethyl-pyridines | β to ring nitrogen | < 50 μM nih.gov |

| 2-Aminomethyl-pyridines | α to ring nitrogen | > 50 μM nih.gov |

Analysis of the Influence of Halogenation Pattern and Other Halogen Substituents on Pharmacological Profiles

The introduction of halogen atoms into a molecule is a common strategy in medicinal chemistry to modulate its physicochemical properties and, consequently, its biological activity. researchgate.neteurochlor.org For this compound derivatives, the nature and position of halogen substituents are critical factors influencing their pharmacological profiles.

The chlorine atom at the 3-position of the pyridine ring is a defining feature of the parent compound. This substituent can influence the molecule's lipophilicity and electronic distribution, which in turn can affect its ability to cross cell membranes and interact with its biological target. researchgate.net In some cases, a chlorine substituent can be essential for biological activity, while in others it may diminish or have no significant effect. researchgate.neteurochlor.org

Studies on various pyridine derivatives have demonstrated the nuanced role of halogenation. For example, in a series of antiproliferative pyridine derivatives, the presence of halogen atoms was generally associated with lower activity compared to derivatives with methoxy, hydroxyl, or amino groups. nih.gov Conversely, in the development of pyrazolo[1,5-a]pyrimidin-7-amines for anti-mycobacterial activity, a 4-fluoro substitution on a phenyl ring attached to the core structure was found to be highly beneficial, potentially by blocking metabolism. mdpi.com

The specific halogen atom also plays a crucial role. For instance, in a study of α-amylase and α-glucosidase inhibitors, a 6-iodo-2-(4-fluorophenyl)-substituted derivative exhibited strong activity against α-amylase and significant inhibition of α-glucosidase. researchgate.net This highlights that different halogens (iodine and fluorine in this case) can have distinct effects on the pharmacological profile.

Systematic Modifications of the Aminomethyl Moiety and Their Consequences on Target Binding and Efficacy

The aminomethyl group of this compound is a key functional group that often plays a crucial role in target recognition and binding, typically through hydrogen bonding interactions. Systematic modifications of this moiety have been shown to have profound consequences on the biological activity of its derivatives.

In the context of DPP-4 inhibitors, the primary amino group of the aminomethyl moiety is essential for potent inhibition. nih.gov The distance between this primary amino group and an amide functionality within the inhibitor was found to be of great importance. nih.gov Shifting the position of the amide group relative to the aminomethyl group resulted in a loss of inhibitory activity, indicating a precise spatial requirement for optimal interaction with the enzyme's active site. nih.gov

Furthermore, derivatization of the amino group itself can significantly modulate activity. In a study on dopamine (B1211576) D2/D3 receptor ligands, functionalization of an amino group with different sulfonamides led to a significant improvement in D3 receptor affinity. nih.gov However, conversion of the amino group to a sulfonate amide generally resulted in a loss of agonist potency. nih.gov This demonstrates that while modifications can enhance binding affinity, they may also alter the functional nature of the interaction (e.g., from agonist to antagonist).

The size and nature of substituents attached to the nitrogen of the aminomethyl group can also be critical. For instance, increasing the size of an amide group attached to a related pyridine structure led to a significant increase in potency against DPP-4. nih.gov This suggests that the substituent may be occupying a specific sub-pocket within the binding site, leading to enhanced affinity.

Stereochemical Considerations in the Design and Evaluation of Bioactive Analogs

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and action. mhmedical.comnih.gov Since biological targets such as enzymes and receptors are chiral, they often exhibit stereospecific interactions with drug molecules. nih.govrsc.org For derivatives of this compound, which may possess chiral centers, the evaluation of individual stereoisomers is crucial to understanding their full pharmacological potential.

The two enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. nih.gov Therefore, synthesizing and evaluating enantiomerically pure compounds is often necessary to identify the more potent and safer isomer.

A study on the DPP-IV inhibitor saxagliptin, which features a complex stereochemistry, unambiguously confirmed that the specific configuration of the molecule was critical for its potent inhibitory activity. nih.gov Docking studies revealed that specific stereoisomers interacted differently with key amino acid residues in the enzyme's active site. nih.gov

Similarly, an investigation into the antimalarial activity of 3-Br-acivicin isomers and their derivatives revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to the potential involvement of an L-amino acid transport system for drug uptake. nih.gov While stereochemistry had a variable effect on target binding for different subclasses of the compounds, it consistently led to significant differences in antimalarial activity, highlighting the importance of stereoselective uptake. nih.gov

These findings underscore the necessity of considering stereochemistry in the design and evaluation of bioactive analogs of this compound. The synthesis and testing of individual stereoisomers can provide valuable insights into the optimal three-dimensional structure required for potent and selective biological activity.

Development of Quantitative Structure-Activity Relationships (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding and accelerating the drug design process. nih.govnih.gov

For derivatives of this compound, the development of QSAR models can provide valuable insights into the structural features that are most important for their biological effects. These models are typically built using a training set of compounds with known activities and then validated using a separate test set. researchgate.net

Various QSAR methodologies can be employed, including those based on hierarchical clustering, nearest neighbor, and consensus models. crpsonline.com Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful as they consider the three-dimensional properties of the molecules, such as their steric and electrostatic fields. nih.gov These methods can generate contour maps that visualize the regions around the molecule where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing a clear guide for further structural modifications. researchgate.net

For example, a 3D-QSAR study on a series of endothelin receptor antagonists provided high cross-validation correlations and showed promising predictive ability. nih.gov The model was able to discriminate between different possible binding modes and supported hypotheses about key interactions with the receptor. nih.gov Similarly, QSAR models have been successfully developed for various other classes of compounds, including anti-HIV drugs and antifungal agents, demonstrating the broad applicability of this approach. researchgate.netnih.gov

The ultimate goal of developing QSAR models for this compound derivatives is to create a predictive tool that can be used to design new analogs with improved potency and selectivity, thereby streamlining the drug discovery process and reducing the need for extensive empirical synthesis and testing. nih.govresearchgate.net

Advanced Applications and Future Research Directions

Rational Design and Synthesis of Functionalized Analogs for Specific Therapeutic Areas

The chloropyridinyl-methanamine core has proven to be a fruitful scaffold for developing targeted therapies. By strategically modifying this central structure, researchers have created potent and selective agents for various diseases.

Oncology

In the field of oncology, derivatives of the chloropyridinyl-methanamine scaffold have shown promise as multi-faceted anti-cancer agents. Research has demonstrated that conjugating this scaffold with other pharmacologically active moieties can yield compounds with potent activity. For example, a synthetic carbazole (B46965) derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol, was found to exhibit both cytotoxic effects against human cancer cells and anti-angiogenic activities. It effectively inhibited cell proliferation, migration, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs), suggesting its potential as a multi-target therapeutic for cancer treatment.

Furthermore, the core structure has been integral to the development of potent kinase inhibitors. Substituted N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. nih.gov One such analog, BMS-777607, demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model and has advanced into clinical trials. nih.gov The Lysyl Oxidase-Like 2 (LOXL2) enzyme, a target for a positional isomer, has also been implicated in breast cancer progression, where its inhibition can delay primary tumor growth and reduce metastasis, opening another avenue for oncological applications. semanticscholar.orgpatsnap.com

Infectious Diseases

The development of novel antimicrobial agents is a global health priority. The chloropyridinyl-methanamine framework has been successfully incorporated into compounds targeting various pathogens. In the fight against tuberculosis, pyrazolo[1,5-a]pyrimidines, synthesized using intermediates like (4-chloropyridin-2-yl)methanamine, have been reported as potent inhibitors of mycobacterial ATP synthase. semanticscholar.org

A study on the design of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines revealed several analogues with significant in vitro activity against Mycobacterium tuberculosis. The data below highlights the antimycobacterial efficacy of selected compounds from this class.

| Compound ID | 3-Phenyl Substituent | 5-Phenyl Substituent | 7-(Pyridin-2-ylmethyl)amine Substituent | MIC90 (µg/mL) vs. M. tb |

| 11 | H | 4-F | Unsubstituted | 0.78 |

| 12 | H | 4-Cl | Unsubstituted | 1.56 |

| 13 | H | 4-Br | Unsubstituted | 1.56 |

| 14 | 4-F | H | Unsubstituted | 0.20 |

| 45 | 4-F | 4-F | 4-Cl | 0.39 |

| 53 | 4-F | 4-Cl | 4-Cl | 0.20 |

Data sourced from a study on pyrazolo[1,5-a]pyrimidine (B1248293) analogues. semanticscholar.org

Beyond mycobacteria, derivatives have shown broader antibacterial and antifungal potential. Thiourea derivatives of related amine-containing scaffolds have demonstrated activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Additionally, research into indole-2-carboxamides has produced compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with one analogue incorporating a (6-chloropyridin-3-yl)methyl moiety. acs.org

Fibrotic Disorders

Perhaps one of the most significant applications for this scaffold lies in treating fibrotic diseases. Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, can lead to organ failure. The enzyme Lysyl Oxidase-Like 2 (LOXL2) is a key driver of this process, promoting the cross-linking of collagen and stiffening of tissue. bmj.comersnet.org

Groundbreaking research identified (2-chloropyridin-4-yl)methanamine (B121028), a positional isomer of the title compound, as a potent and selective small molecule inhibitor of LOXL2. nih.govscispace.com This discovery was significant as it provided a tool compound to probe the function of LOXL2 and a starting point for developing anti-fibrotic drugs. The inhibition of LOXL2 has been shown to suppress fibrosis progression and even promote its reversal in preclinical models of liver, lung, and kidney fibrosis. bmj.comphysiology.org LOXL2 achieves this by not only stabilizing the collagen matrix but also by influencing the differentiation of progenitor cells toward a fibrogenic lineage. bmj.comnih.gov By blocking these pathways, LOXL2 inhibitors can attenuate fibrosis and promote tissue regeneration. bmj.com

The table below summarizes the inhibitory activity of (2-chloropyridin-4-yl)methanamine against LOXL2 and its selectivity over related enzymes.

| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. LOX |

| (2-chloropyridin-4-yl)methanamine | Human LOXL2 | 126 | ~31-fold |

| (2-chloropyridin-4-yl)methanamine | Human LOX | 5910 | - |

| (2-chloropyridin-4-yl)methanamine | MAO-A, MAO-B, SSAO | >30,000 | >238-fold |

Data from a study identifying selective LOXL2 inhibitors. nih.govbldpharm.com

Development of Conjugates and Prodrug Strategies for Optimized Pharmacological Properties and Targeted Delivery

While functionalized analogs of (3-Chloropyridin-4-YL)methanamine show great promise, their clinical utility can be enhanced through prodrug and conjugate strategies. These approaches aim to improve key pharmacological properties such as solubility, stability, and bioavailability, and to enable targeted delivery to specific tissues or cells. nih.govnih.gov

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov The this compound scaffold possesses a primary amine group, which is an ideal handle for chemical modification. This amine can be converted into various cleavable linkages, such as amides, carbamates, or phosphoramidates. nih.gov For instance, creating an N-phosphono or amino acid-based prodrug could significantly increase the aqueous solubility of a lipophilic analog, facilitating formulation for intravenous administration. nih.gov Conversely, for oral delivery, a prodrug strategy might aim to temporarily mask the polar amine group to enhance permeability across the intestinal membrane. nih.govnih.gov

Conjugate strategies involve linking the drug molecule to a larger entity, such as an antibody, peptide, or polymer. This can dramatically alter the drug's distribution profile, directing it to a specific site of action and reducing off-target toxicity. For example, in an oncology context, an antibody-drug conjugate (ADC) could be developed by linking a potent cytotoxic derivative of this compound to an antibody that recognizes a tumor-specific antigen. This would concentrate the therapeutic at the tumor site, maximizing efficacy while minimizing systemic exposure.

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design Approaches

The small size and chemical functionality of this compound make it an attractive candidate for modern drug discovery platforms like Fragment-Based Drug Discovery (FBDD) and covalent inhibitor design.

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful method for identifying lead compounds by screening libraries of low-molecular-weight fragments (typically <300 Da) for weak binding to a biological target. nih.gov With a molecular weight of approximately 142.59 g/mol , this compound fits comfortably within the "Rule of Three" criteria for a chemical fragment. Its rigid pyridine (B92270) core presents a well-defined shape for interacting with protein binding pockets, while the aminomethyl group provides a vector for hydrogen bonding and a point for synthetic elaboration. A successful FBDD campaign might identify this scaffold as a hit, which can then be optimized and "grown" into a highly potent and selective inhibitor, as has been successfully demonstrated for targets like IRAK4. nih.gov

Covalent Inhibitor Design

Covalent inhibitors form a stable chemical bond with their target protein, often leading to prolonged duration of action and high potency. nih.gov The this compound structure contains features amenable to this approach. The chloro-substituent on the pyridine ring, while not a highly reactive "warhead" itself, can serve as a synthetic handle to introduce one. For example, it could be replaced by a more reactive group like an acrylamide (B121943) or a fluoroacetamide, which are known to form covalent bonds with cysteine residues in protein active sites. nih.gov The primary amine also offers a site to attach a linker connected to a reactive moiety, allowing the pyridine core to serve as the recognition element that positions the warhead for covalent modification of the target.

Exploration of this compound as a Chemical Probe for Illuminating Novel Biological Pathways

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study the target's function in cells and organisms. The discovery of (2-chloropyridin-4-yl)methanamine as a selective LOXL2 inhibitor perfectly illustrates the potential of this scaffold to generate such valuable research tools. nih.gov

By selectively inhibiting LOXL2 over other lysyl oxidase family members, this compound allows researchers to dissect the specific contributions of LOXL2 to complex biological processes like fibrosis and cancer. patsnap.combmj.com For example, using this probe, scientists can investigate the downstream effects of LOXL2 inhibition on signaling pathways such as TGF-β, PI3K/AKT, and HIF-1. physiology.orgnih.gov Such studies are critical for validating LOXL2 as a therapeutic target and for understanding the intricate mechanisms of disease progression. bmj.comnih.gov

Future research could focus on developing activity-based probes (ABPs) based on the chloropyridinyl-methanamine scaffold. nih.gov An ABP contains a reactive group that forms a covalent bond with the active enzyme, allowing for direct measurement of target engagement and enzyme activity in complex biological samples. nih.gov A fluorescently-tagged or biotinylated version of a this compound-based inhibitor could serve as an invaluable tool for imaging active LOXL2 in tissues and quantifying the efficacy of therapeutic candidates in vivo.

Development of Sustainable and Green Chemistry Approaches for the Synthesis of this compound and its Derivatives

As the pharmaceutical industry places greater emphasis on environmental responsibility, the development of sustainable and green synthetic methods is paramount. Traditional syntheses of pyridine derivatives can involve harsh reagents, hazardous solvents, and multiple steps that generate significant waste.

Future research in this area should focus on applying the principles of green chemistry to the synthesis of this compound. This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chloroform (B151607) with greener alternatives (e.g., water, ethanol, or supercritical CO2) and avoiding toxic reagents like phosgene. google.com

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to reduce waste. For instance, developing catalytic amination or chlorination methods for the pyridine ring.

Energy Efficiency: Utilizing methods like microwave irradiation or solvent-free (neat) reactions to reduce energy consumption and reaction times. mdpi.com

A patent for synthesizing related 4-alkanamine yl pyridines describes a method that improves safety and yield by using an inhibitor to control the exothermic nature of the nucleophilic substitution reaction, which aligns with green chemistry principles of process safety and efficiency. google.com Further innovation could involve biocatalysis, using enzymes to perform specific chemical transformations under mild, aqueous conditions, representing an ultimate goal for sustainable pharmaceutical manufacturing.

常见问题

Basic: What are the established synthetic routes for (3-Chloropyridin-4-YL)methanamine?

Answer:

The synthesis typically involves alkylation of 3-chloropyridine derivatives. A common method is reacting 3-chloro-4-methylpyridine with formaldehyde and ammonia under acidic or basic conditions to form the methanamine group. For example:

- Step 1 : Condensation of 3-chloropyridine with formaldehyde to form an imine intermediate.

- Step 2 : Reduction of the imine using catalysts like Raney nickel or sodium cyanoborohydride.

- Purification : Distillation or crystallization (e.g., ethanol/water recrystallization) ensures >95% purity .

Table 1 : Example Reaction Conditions

| Reagent | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| NH₃, HCHO | 60°C | EtOH/H₂O | 65–75 |

| NaBH₄, HCl | RT | THF | 70–80 |

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s LOXL2 inhibition?

Answer:

Enzyme Assays : Measure IC₅₀ values using recombinant LOXL2 and a fluorogenic substrate (e.g., collagen-based probes). Include positive controls like PXS inhibitors .

Analog Synthesis : Modify the chloropyridinyl or methanamine groups (e.g., replace Cl with F or vary substituent positions).

Data Analysis : Use nonlinear regression for IC₅₀ calculation and molecular docking (e.g., AutoDock Vina) to predict binding modes.

Key Variables : Purity (>98% by HPLC), solvent effects, and buffer pH (optimize at 7.4 for physiological relevance) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 1 mg/m³).

- First Aid :

- Storage : RT in airtight containers away from oxidizers .

Advanced: How to address discrepancies in reported biological activity across studies?

Answer:

Systematic Review : Compare assay conditions (e.g., cell lines, substrate concentrations).

Reproducibility Tests : Replicate experiments under standardized protocols.

Contradiction Analysis :

- Purity Verification : Use HPLC (e.g., C18 column, 254 nm) to rule out impurities .

- Statistical Models : Apply ANOVA to assess inter-lab variability .

Example : Variations in IC₅₀ may arise from differences in LOXL2 isoform specificity or assay detection methods .

Basic: Which analytical techniques confirm structural identity and purity?

Answer:

- NMR : ¹H/¹³C NMR to verify amine (-NH₂) and pyridinyl protons (δ 7.2–8.5 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]+ at m/z 158.6.

- X-ray Crystallography : Use ORTEP-3 for Windows to resolve 3D structure (e.g., bond angles, torsion) .

Purity Standards : ≥98% by HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What computational strategies predict pharmacokinetic properties?

Answer:

- ADME Prediction : Use SwissADME to estimate logP (1.8), solubility (-2.1 LogS), and CYP450 interactions.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite ID.

- Binding Free Energy : Calculate ΔG using MM-PBSA in GROMACS for LOXL2 binding .

Basic: How to optimize synthetic yield in large-scale production?

Answer:

- Catalyst Screening : Test Pd/C vs. Raney nickel for reduction efficiency.

- Solvent Optimization : Switch from THF to DMF for better solubility.

- Process Engineering : Use continuous flow reactors to enhance mixing and reduce reaction time (30% yield improvement) .

Advanced: How does the 3-chloropyridinyl moiety influence blood-brain barrier (BBB) penetration?

Answer:

- In Silico Modeling : Predict BBB score using admetSAR (e.g., -0.45 indicates poor penetration).

- In Vivo Studies : Administer radiolabeled compound to rodents; measure brain/plasma ratio via scintillation counting.

- Structural Modifications : Introduce lipophilic groups (e.g., methyl) to enhance passive diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。